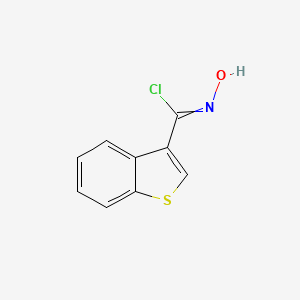
N-Hydroxybenzothiophene-3-carbimidoyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxybenzothiophene-3-carbimidoyl Chloride is a chemical compound with significant potential in various fields of scientific research It is characterized by its unique structure, which includes a benzothiophene ring, a hydroxy group, and a carbimidoyl chloride functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxybenzothiophene-3-carbimidoyl Chloride typically involves the reaction of benzothiophene derivatives with hydroxylamine and subsequent chlorination. One common method includes the following steps:
Formation of Hydroxylamine Derivative: Benzothiophene is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate to form the N-hydroxy derivative.
Chlorination: The N-hydroxy derivative is then treated with thionyl chloride or phosphorus pentachloride to introduce the carbimidoyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxybenzothiophene-3-carbimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbimidoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution: Reagents such as primary and secondary amines, alcohols, and thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Amides, esters, and thioesters.
Oxidation Products: N-oxide derivatives.
Reduction Products: Reduced forms of the carbimidoyl group.
Aplicaciones Científicas De Investigación
N-Hydroxybenzothiophene-3-carbimidoyl Chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-Hydroxybenzothiophene-3-carbimidoyl Chloride involves its reactivity with nucleophiles and its ability to form stable intermediates. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-Hydroxybenzothiophene-2-carbimidoyl Chloride
- N-Hydroxybenzofuran-3-carbimidoyl Chloride
- N-Hydroxybenzothiazole-3-carbimidoyl Chloride
Uniqueness
N-Hydroxybenzothiophene-3-carbimidoyl Chloride is unique due to its specific substitution pattern on the benzothiophene ring, which imparts distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C9H6ClNOS |
|---|---|
Peso molecular |
211.67 g/mol |
Nombre IUPAC |
N-hydroxy-1-benzothiophene-3-carboximidoyl chloride |
InChI |
InChI=1S/C9H6ClNOS/c10-9(11-12)7-5-13-8-4-2-1-3-6(7)8/h1-5,12H |
Clave InChI |
OLTQIEWGPJGQLT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CS2)C(=NO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















